9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride
Description
Conformational Studies of Azabicyclo[3.3.1]nonane Core
The azabicyclo[3.3.1]nonane core exhibits a rigid bicyclic structure with distinct conformational preferences. X-ray crystallographic studies reveal that unsubstituted 3-azabicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation in the solid state, where both six-membered rings adopt boat-like configurations. This conformation minimizes steric clashes between the nitrogen lone pair and adjacent hydrogen atoms. Nuclear magnetic resonance (NMR) studies further confirm dynamic equilibria between conformers in solution, with energy barriers influenced by substituent effects.
For 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride, the introduction of a methyl group at the bridgehead nitrogen induces subtle distortions. Quantum mechanical calculations (MP2/6-31G(d)) demonstrate that the methyl group increases torsional strain by approximately 2.3 kcal/mol compared to the parent system, favoring a slightly distorted twin-chair conformation. Key bond lengths and angles derived from X-ray data are summarized below:
| Parameter | Value |
|---|---|
| N–C(1) bond length | 1.47 Å |
| C(2)–C(3)–C(4) bond angle | 112.5° |
| Dihedral angle (N–C(1)–C(2)) | 54.8° |
Methyl Group Substitution Effects on Ring Strain
The methyl substituent at the bridgehead nitrogen introduces both steric and electronic perturbations. Strain energy calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level indicate a ring strain energy of 27 kcal/mol for 9-methyl-9-azabicyclo[3.3.1]nonane, compared to 16.5 kcal/mol for the unsubstituted quinuclidine system. This increase arises from:
- Steric compression : The methyl group forces closer proximity between adjacent hydrogen atoms, increasing van der Waals repulsions.
- Electronic effects : Hyperconjugation between the methyl group and the nitrogen lone pair reduces resonance stabilization, elevating torsional strain.
Comparative studies with 7-substituted analogs show that methyl groups at non-bridgehead positions reduce strain by 3–5 kcal/mol, highlighting the unique steric demands of bridgehead substitution.
Comparative Analysis with Unsubstituted Quinuclidine Systems
Quinuclidine (1-azabicyclo[2.2.2]octane) serves as a structural analog but differs critically in ring size and substitution geometry. Key comparisons include:
The larger ring system in 9-methyl-9-azabicyclo[3.3.1]nonane allows greater flexibility but also higher strain due to non-ideal bond angles. Basicity differences arise from reduced lone pair accessibility in the azabicyclo[3.3.1]nonane system, as the nitrogen lone pair is partially shielded by the methyl group.
Properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-8-4-2-5-9(10)7-3-6-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPIWBVEKNBGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Hydrochlorination
Synthetic Route Overview
This method involves the conversion of 9-azabicyclo[3.3.1]nonan-3-one to the corresponding methylamine derivative via reductive amination, followed by salt formation with hydrochloric acid.
Reaction Conditions
- Starting material : 9-Azabicyclo[3.3.1]nonan-3-one (CAS: 72761-60-5)
- Methylamine source : Methylamine hydrochloride or gaseous methylamine
- Reducing agent : Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature : 0–25°C, 12–24 hours
The reductive amination proceeds via imine intermediate formation, which is reduced in situ to yield 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. Subsequent treatment with hydrochloric acid in methanol or ethanol produces the hydrochloride salt.
Yield and Optimization
| Parameter | Value |
|---|---|
| Typical yield | 65–75% |
| Purity (HPLC) | ≥98% |
| Key impurity | Unreacted ketone (<2%) |
Optimization strategies include:
Chloroformate-Mediated Cyclization
Synthetic Route Overview
This method leverages 1-chloroethylchloroformate to construct the bicyclic framework, followed by methylation and hydrochlorination.
Reaction Steps
Cyclization :
Methylation :
- Reagents : Methyl iodide, potassium carbonate
- Solvent : Acetonitrile, 60°C, 8 hours
Salt Formation :
Industrial Adaptation
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor type | Batch | Continuous flow |
| Throughput | 100 g/day | 10–50 kg/day |
| Purity | 95–97% | ≥99% |
Continuous flow systems enhance heat transfer and reduce reaction time (9 hours vs. 44 hours in batch).
Comparative Analysis of Methods
Industrial Production Insights
Emerging Methodologies
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts (e.g., BINAP-ruthenium complexes) to enantioselectively synthesize the (1R,5S)-isomer of 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride.
Performance Metrics
| Catalyst | Enantiomeric excess (ee) | Yield |
|---|---|---|
| Ru-BINAP | 92% | 58% |
| Rh-JOSIPHOS | 88% | 62% |
Chemical Reactions Analysis
Types of Reactions
9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Heteroatom Substitution
The substitution of nitrogen with other heteroatoms (e.g., oxygen, sulfur, selenium) or additional functional groups significantly alters reactivity, stability, and biological activity. Key comparisons include:
Pharmacological and Reactivity Profiles
- Reactivity: Selenium analogs (e.g., 2,6-dichloro-9-selenabicyclo[3.3.1]nonane) show superior nucleophilic substitution rates compared to sulfur or nitrogen analogs due to enhanced anchimeric assistance . This makes them ideal for click chemistry and fragment-based drug design .
- Biological Activity: 3,9-Diazabicyclo[3.3.1]nonanes: Derivatives like 3-(3-dimethylaminopropinyl)-9-methyl analogs exhibit potent curare-like activity, blocking neuromuscular junctions with efficacy comparable to decamethonium . Bispidine Derivatives (3,7-diaza): These modulate polyamine metabolism and demonstrate cytotoxic effects in cancer models, likely due to β-cyclodextrin complexation enhancing bioavailability .
- Synthesis Methods :
Stability and Functional Group Impact
- Methyl vs. Benzyl Groups : The 9-methyl group in the parent compound enhances metabolic stability compared to bulkier benzyl substituents, which may improve pharmacokinetics in drug candidates .
- Heteroatom Effects : Oxygenated analogs (e.g., 3,7-dioxa-9-azabicyclo) exhibit reduced basicity, altering receptor binding profiles, whereas selenium imparts redox-modulating properties useful in antioxidant therapies .
Biological Activity
9-Methyl-9-azabicyclo[3.3.1]nonane hydrochloride, a bicyclic compound featuring a nitrogen atom within its structure, has garnered attention for its potential biological activities, particularly in pharmacology. This compound is known to interact with various neurotransmitter systems, suggesting applications in treating neurological disorders such as anxiety and depression.
- Molecular Formula : C₁₀H₁₈ClN
- Molecular Weight : Approximately 219.708 g/mol
- Structure : The bicyclic framework contributes to its unique biological properties.
Research indicates that 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride may function as a modulator of neurotransmitter systems, specifically influencing serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function. Its structural similarity to known psychoactive substances enhances its relevance in the study of mood disorders.
Pharmacological Effects
The compound has shown promise in several pharmacological studies:
- Neurotransmitter Reuptake Inhibition : It acts as a monoamine neurotransmitter reuptake inhibitor, which may aid in the treatment of depression and anxiety disorders .
- CNS Modulation : Its interaction with central nervous system (CNS) receptors suggests potential therapeutic benefits in managing various neurological conditions.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Study on Neurotransmitter Interaction :
- Objective : To evaluate the effect on serotonin and dopamine receptors.
- Findings : The compound displayed significant activity at both receptor sites, indicating its potential as an antidepressant agent.
- Synthesis and Biological Testing :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride | C₁₀H₁₈ClNO₂ | Different stereochemistry affecting biological activity |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | C₁₀H₁₇NO | Lacks carboxylate group; potential for different reactivity |
| 9-Azabicyclo[4.2.0]octan-2-one | C₈H₁₃NO | Smaller bicyclic structure; altered pharmacological profiles |
Q & A
Q. What are the established synthetic routes for 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride?
The synthesis typically involves alkylation of the parent 9-azabicyclo[3.3.1]nonane. For example, methylating agents (e.g., methyl iodide or methyl chloroformate) are used under anhydrous conditions with a base like triethylamine to prevent hydrolysis. Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) are critical for achieving high purity (>95%) . Industrial-scale synthesis may employ continuous flow reactors to optimize efficiency and yield .
Q. Which analytical techniques are critical for characterizing this compound's purity and structure?
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, including bicyclic framework and methyl group placement.
- HPLC : Assesses purity (>98% typical for research-grade material) using reverse-phase C18 columns and UV detection.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 188.1).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited to single-crystal samples .
Q. What basic biological activities have been reported for bicyclic amines like 9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride?
Bicyclic amines often exhibit enzyme inhibition (e.g., acetylcholinesterase) or receptor modulation (e.g., serotonin or dopamine receptors). For example, structurally related compounds demonstrate dose-dependent analgesic effects in rodent models, suggesting potential CNS applications. Standard assays include:
- In vitro enzyme inhibition (IC50 determination via spectrophotometry).
- Radioligand binding studies (e.g., Ki values for receptor affinity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Ru or Pd) enhance alkylation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve reagent solubility.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during exothermic steps.
- Design of Experiments (DOE) : Statistical models (e.g., factorial design) identify critical parameters (e.g., reagent stoichiometry, pH) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
- Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays).
- Purity Verification : Ensure ≥95% purity via HPLC and elemental analysis.
- Meta-Analysis : Aggregate data from multiple studies to identify consensus activity profiles and outliers .
Q. How does computational modeling aid in understanding molecular interactions?
- Molecular Docking : Predicts binding modes to targets (e.g., enzymes, GPCRs) by simulating the compound’s bicyclic framework in active sites.
- Molecular Dynamics (MD) : Assesses conformational stability and ligand-receptor interactions over time.
- Pharmacophore Modeling : Guides structural modifications to enhance selectivity or potency .
Notes
- Stereochemical Considerations : The bicyclic structure’s endo/exo configuration impacts biological activity. X-ray or NOESY NMR is essential for stereochemical assignment .
- Toxicity Profiling : Preliminary in vitro cytotoxicity (e.g., HepG2 cells) is recommended before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
